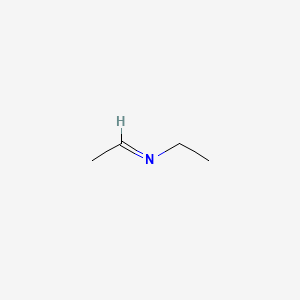

Ethanamine, N-ethylidene

Description

Contextualization within Imine Chemistry

In organic chemistry, an imine is a functional group defined by a carbon-nitrogen double bond (C=N). wikipedia.org These compounds are analogues of aldehydes and ketones, where the oxygen atom is replaced by an NR group. wikipedia.org The term "imine" was first introduced in 1883 by the German chemist Albert Ladenburg. wikipedia.org Imines are classified as aldimines or ketimines, depending on whether they are derived from aldehydes or ketones, respectively. wikipedia.org N-ethylideneethanamine is an aldimine.

The formation of N-ethylideneethanamine is a classic example of imine synthesis, typically occurring through the condensation reaction of a primary amine (ethylamine) with an aldehyde (acetaldehyde). fiveable.mefiveable.me This reaction involves a two-step mechanism: the nucleophilic addition of the amine to the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine, followed by the elimination of a water molecule to yield the planar imine. fiveable.mefiveable.me

The structure of imines, including N-ethylideneethanamine, features sp²-hybridized carbon and nitrogen atoms in the double bond, resulting in a planar arrangement of the core atoms. wikipedia.org This structure allows for the existence of geometric isomers (E/Z isomers) about the C=N bond. wikipedia.org

Significance in Modern Organic Synthesis

N-ethylideneethanamine and other imines are valuable intermediates in a wide array of organic transformations. fiveable.menih.gov Their reactivity is centered on the electrophilic carbon and the basic nitrogen of the C=N double bond. Imines can undergo reduction to form secondary amines or be hydrolyzed to regenerate the original amine and carbonyl compounds. fiveable.me

A key aspect of N-ethylideneethanamine's utility is its potential to tautomerize into an enamine. fiveable.me Enamines are crucial intermediates in their own right, capable of participating in various nucleophilic addition reactions, expanding the synthetic possibilities. fiveable.me

Specific applications and research findings involving N-ethylideneethanamine highlight its role in contemporary synthesis:

Coordination Chemistry : It is used in the preparation of complex organometallic compounds. For instance, bis(N-ethylideneethanamine)ruthenium(II) porphyrins have been synthesized from the reaction of dioxoruthenium(VI) porphyrins with triethylamine. researchgate.net The compound's ability to form stable complexes with transition metals is a notable property. guidechem.com

Precursor to Bioactive Molecules : Research has demonstrated the formation of N-ethylideneethanamine during the intense laser irradiation of ethylamine (B1201723) solutions, a process studied for its potential in synthesizing amino acids like alanine. rsc.org

Asymmetric Synthesis : The N-oxide derivative of N-ethylideneethanamine has been used in conjunction with chiral molecules. In one study, the Z-isomer of N-ethylideneethanamine N-oxide was selectively trapped by (R)-binaphthol to form a co-crystal, demonstrating molecular recognition. nih.gov

Historical Development of Research on N-ethylideneethanamine and Related Structures

Following the initial coining of the term "imine" in the late 19th century wikipedia.org, the fundamental chemistry and synthesis of simple imines like N-ethylideneethanamine were established and documented in foundational chemical literature, such as the Houben-Weyl series. stenutz.eu

In the 21st century, research has shifted towards exploring the more nuanced reactivity and applications of N-ethylideneethanamine and its derivatives in advanced synthetic contexts. A 2003 study detailed its use in the synthesis of nitrido ruthenium porphyrins, showcasing its role in organometallic chemistry. researchgate.net In 2011, a crystallographic study of a complex between N-ethylideneethanamine N-oxide and binaphthol provided insight into non-covalent interactions and stereochemistry. nih.gov More recently, research published in 2025 has identified N-ethylideneethanamine as an intermediate in laser-induced reactions aimed at forming amino acids, connecting its chemistry to prebiotic synthesis studies. rsc.org This progression demonstrates a move from foundational characterization to sophisticated applications in catalysis, materials science, and astrobiology.

Structure

3D Structure

Properties

CAS No. |

1190-79-0 |

|---|---|

Molecular Formula |

C4H9N |

Molecular Weight |

71.12 g/mol |

IUPAC Name |

N-ethylethanimine |

InChI |

InChI=1S/C4H9N/c1-3-5-4-2/h3H,4H2,1-2H3 |

InChI Key |

ARYPXRGDKSAXBV-UHFFFAOYSA-N |

Canonical SMILES |

CCN=CC |

Origin of Product |

United States |

Synthetic Methodologies for N Ethylideneethanamine and Analogous Imines

Classical Condensation Pathways

The most traditional and widely employed method for imine synthesis is the condensation reaction between a primary amine and an aldehyde or ketone. masterorganicchemistry.comchemistryviews.org This reaction, often referred to as Schiff base formation, involves the elimination of a water molecule. libretexts.orglibretexts.org

Aldehyde-Amine Condensation Mechanisms

The reaction between an aldehyde and a primary amine to form an imine, such as N-ethylideneethanamine from acetaldehyde (B116499) and ethylamine (B1201723), proceeds through a well-established multi-step mechanism. libretexts.orglibretexts.org The process is typically catalyzed by acid and is reversible. libretexts.orglumenlearning.com

The mechanism can be summarized as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This initial step forms a dipolar tetrahedral intermediate. pressbooks.pub

Proton Transfer: An intramolecular proton transfer occurs from the nitrogen to the oxygen, resulting in a neutral aminoalcohol intermediate, also known as a carbinolamine. pressbooks.pub

Protonation of the Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org

Elimination of Water: The lone pair on the nitrogen atom assists in the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion. libretexts.orglibretexts.org

Deprotonation: A base, often the solvent or another amine molecule, removes a proton from the nitrogen atom of the iminium ion to yield the final neutral imine product and regenerate the acid catalyst. libretexts.orglibretexts.org

The pH of the reaction medium is a critical factor. The rate of imine formation is generally optimal around a pH of 4-5. libretexts.orglumenlearning.com At very low pH, the amine reactant becomes protonated and non-nucleophilic, slowing down the initial attack on the carbonyl. libretexts.orglumenlearning.com At high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine, hindering the elimination of water. libretexts.orgjove.com

Ketone-Amine Condensation Mechanisms

The condensation of ketones with primary amines to form ketimines follows a mechanism analogous to that of aldehydes. masterorganicchemistry.comwikipedia.org The primary amine attacks the carbonyl carbon of the ketone, leading to a carbinolamine intermediate after a proton transfer. wikipedia.org Subsequent acid-catalyzed dehydration yields the corresponding iminium ion, which is then deprotonated to give the final ketimine. wikipedia.org

While the fundamental steps are the same, the reaction with ketones is often slower than with aldehydes due to the increased steric hindrance and the greater electron-donating effect of the two alkyl groups on the carbonyl carbon, which makes it less electrophilic.

Catalytic Synthesis Approaches

To overcome some of the limitations of classical condensation, such as harsh reaction conditions and the generation of water as a byproduct, various catalytic methods have been developed for imine synthesis. rsc.orgresearchgate.net

Transition Metal Catalysis in Imine Formation

Transition metal catalysts offer a powerful and versatile tool for the synthesis of imines, often proceeding through different mechanisms than classical condensation. rsc.orgresearchgate.net These methods can provide higher efficiency and selectivity. rsc.org

One significant approach is the oxidative coupling of amines . This method allows for the direct synthesis of imines from amines without the need for a separate aldehyde or ketone starting material. rsc.orgrsc.orgresearchgate.net Various transition metals, including copper, have been successfully employed as catalysts for this transformation. rsc.orgrsc.orgresearchgate.net The catalytic cycle typically involves the oxidation of the amine to an intermediate that then couples to form the imine.

Another transition metal-catalyzed route is imine metathesis , a reaction that involves the exchange of substituents between two different imines. acs.org This method, while less common than condensation, provides a unique pathway for the synthesis of specific imine structures. acs.org

Below is a table summarizing some transition metal catalysts used in imine synthesis:

| Catalyst System | Reactants | Product | Key Features |

| Copper-based catalysts | Primary amines | Symmetrical imines | Direct synthesis from amines, often under aerobic conditions. rsc.orgrsc.orgresearchgate.net |

| Zirconium-based catalysts | Imines | Metathesized imines | Catalyzes the exchange of imine fragments. acs.org |

| Palladium-based catalysts | N-propargyl-2-iodobenzamides and arylboronic acids | 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones | Cascade cyclocarbopalladation followed by Suzuki-Miyaura coupling. beilstein-journals.org |

Organocatalytic Strategies

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly approach to imine synthesis. chemistryviews.orgwikipedia.org These catalysts operate through various activation modes, including enamine and iminium ion catalysis. wikipedia.orgnobelprize.org

For instance, quinone-catalyzed oxidative deformylation of 1,2-amino alcohols provides a route to N-protected imine products. chemistryviews.org This method allows for the use of readily available amino alcohols as starting materials. chemistryviews.org Chiral primary amines have also been used as organocatalysts to achieve highly enantioselective asymmetric reactions of imines. sioc-journal.cn

N-Heterocyclic carbenes (NHCs) are another class of organocatalysts that have been successfully applied to imine chemistry. rsc.org They can activate imines to participate in a variety of transformations, leading to the synthesis of complex nitrogen-containing heterocycles and functionalized amines. rsc.org

Stereoselective Synthesis of N-ethylideneethanamine Derivatives

The synthesis of chiral imines and their derivatives is of significant interest due to their importance in asymmetric synthesis. beilstein-journals.orgsioc-journal.cn Stereoselective methods aim to control the three-dimensional arrangement of atoms in the product, leading to a single or a major stereoisomer.

The allylation of imines is a key strategy for the synthesis of chiral homoallylic amines, which are valuable building blocks for natural products. beilstein-journals.org This can be achieved using chiral catalysts, including both transition metal complexes and organocatalysts. beilstein-journals.org For example, aminophenol organocatalysts have been shown to catalyze the reaction between N-phosphinoylimines and pinacol (B44631) allylboronic ester with high enantioselectivities. beilstein-journals.org

The Mannich reaction , a three-component reaction involving an aldehyde, an amine, and a compound with an enolizable carbonyl group, can be rendered stereoselective using chiral organocatalysts like proline. wikipedia.org This allows for the synthesis of β-amino carbonyl compounds with high stereocontrol. wikipedia.org

Furthermore, the stereoselective synthesis of more complex molecules containing imine functionalities has been achieved through various strategies. For example, the hemi-synthesis of chiral imines has been reported starting from natural products like (S)-(−)-perillaldehyde. mdpi.com Additionally, stereoselective methods for the synthesis of N-alkenyl derivatives and diterpene aminotriol derivatives have been developed, showcasing the broad applicability of stereocontrolled imine chemistry. uochb.czsemanticscholar.org

Below is a table highlighting some approaches to stereoselective imine derivative synthesis:

| Method | Catalyst/Reagent | Product Type | Key Features |

| Asymmetric Allylation | Aminophenol organocatalyst | Chiral homoallylic amines | High enantioselectivities (76–98% ee). beilstein-journals.org |

| Asymmetric Mannich Reaction | (S)-proline | syn-β-amino carbonyl compounds | Favors the formation of the syn-diastereomer. wikipedia.org |

| Hemi-synthesis from Natural Products | (S)-(−)-perillaldehyde | Chiral imines | Utilizes a chiral starting material to induce stereoselectivity. mdpi.com |

| Palladium-catalyzed cyclization | Pd(PPh3)4 | Indole-substituted dihydroisoquinolin-1(2H)-ones | Stereoselective formation of the final product. beilstein-journals.org |

Green Chemistry Principles in Imine Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. diva-portal.org For imine synthesis, this translates to developing methods that minimize waste, avoid hazardous solvents, use energy efficiently, and employ safe, recyclable catalysts. diva-portal.orgrsc.org

A primary goal of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. scirp.org Several solvent-free, or "neat," methodologies for imine synthesis have been developed.

Neat Condensation : In many cases, imines can be synthesized by simply mixing and stirring an aldehyde and an amine at room temperature without any solvent. peerj.comscirp.org This approach is often facilitated by a heterogeneous catalyst that can be easily filtered off after the reaction. peerj.com A pressure reduction technique can also be employed to effectively remove the water byproduct, driving the reaction to completion and yielding pure imines without the need for solvent-based purification. scirp.org

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically accelerate reaction times, often reducing them from hours to minutes. organic-chemistry.orgtandfonline.com Microwave-assisted, solvent-free condensation of aldehydes or ketones with amines or their derivatives (like sulfinamides) provides a rapid and energy-efficient route to imines. organic-chemistry.org This method often results in excellent yields and high purity, minimizing the need for subsequent purification steps. organic-chemistry.orgtandfonline.com

Table 2: Comparison of microwave-assisted and conventional heating for the solvent-free synthesis of N-(tert-butylsulfinyl)imines. Data sourced from organic-chemistry.org.

The choice of catalyst is critical to the environmental footprint of a chemical process. An ideal green catalyst is non-toxic, efficient in small quantities, and easily separable and reusable.

Heterogeneous Acid Catalysts : Solid acid catalysts are highly advantageous for imine synthesis. Amberlyst® 15, a commercially available polymeric resin, has proven to be an excellent heterogeneous catalyst for the solvent-free condensation of aldehydes and amines. peerj.comresearchgate.net It is inexpensive, safe to handle, and can be easily recovered by simple filtration and reused multiple times with minimal loss of activity. peerj.com Other heterogeneous catalysts like montmorillonite (B579905) K-10 clay and zeolites have also been successfully used. peerj.comresearchgate.net

Supercritical Carbon Dioxide (sc-CO₂) : Carbon dioxide, under supercritical conditions, serves as a green alternative to traditional organic solvents. chemistryviews.org It is non-toxic, non-flammable, inexpensive, and easily removed from the reaction mixture. chemistryviews.org In the synthesis of imines from aldehydes and amines, sc-CO₂ acts as both the solvent and a promoter. The water formed during the condensation reacts with CO₂ to form carbonic acid, which autocatalyzes the reaction, leading to high yields of crystalline product that often requires no further purification. chemistryviews.org

Natural and Benign Acids : Researchers have explored extremely mild and environmentally friendly catalysts. For instance, freshly squeezed citrus juice has been successfully used as a reaction medium and acid catalyst for imine synthesis in an educational laboratory setting, highlighting the potential of natural products in promoting chemical reactions. gctlc.orgtandfonline.com Similarly, phosphotungstic acid (HPW) is an economical, low-toxicity, and thermally stable catalyst that can be used in low loadings for the efficient synthesis of imine-derived heterocycles. beilstein-journals.org

Reaction Mechanisms and Reactivity of N Ethylideneethanamine

Fundamental Imine Reactivity

The reactivity of N-ethylideneethanamine is characteristic of imines, primarily involving the electrophilic carbon and the nucleophilic nitrogen of the C=N double bond.

The carbon atom of the imine group in N-ethylideneethanamine is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atom. This makes it susceptible to attack by nucleophiles. This reaction, known as nucleophilic addition, is a fundamental process in imine chemistry. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com The addition of a nucleophile to the imine carbon breaks the pi bond of the C=N double bond, leading to the formation of a tetrahedral intermediate.

The general mechanism for nucleophilic addition to an imine like N-ethylideneethanamine can be summarized as follows:

Nucleophilic Attack: A nucleophile attacks the electrophilic imine carbon.

Intermediate Formation: This attack results in the formation of a tetrahedral intermediate with a negative charge on the nitrogen atom.

Protonation: The negatively charged nitrogen is then protonated, typically by a solvent or a weak acid, to yield the final addition product.

Common nucleophiles that react with imines include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and enolates. The products of these reactions are substituted amines.

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Grignard Reagent (R-MgX) | Substituted secondary amine | Anhydrous ether or THF |

| Organolithium Reagent (R-Li) | Substituted secondary amine | Anhydrous ether or hexane |

| Cyanide (CN-) | α-Aminonitrile | Acidic or neutral aqueous solution |

While the imine carbon is electrophilic, the nitrogen atom possesses a lone pair of electrons and can act as a nucleophile or a base. Protonation of the nitrogen atom by an acid enhances the electrophilicity of the imine carbon, making it more susceptible to attack by weak nucleophiles. This acid catalysis is a common feature in many imine reactions.

The nitrogen atom can also react with electrophiles, although this is less common than nucleophilic addition to the carbon. For instance, alkylation of the nitrogen atom can occur with strong alkylating agents, leading to the formation of iminium salts.

Transformation Pathways

N-ethylideneethanamine can undergo several key transformations, including hydrolysis, reduction, and oxidation, which alter its chemical structure and properties.

Imines are generally susceptible to hydrolysis, a reaction that cleaves the C=N double bond to regenerate the parent aldehyde or ketone and the amine. chemistrysteps.com In the case of N-ethylideneethanamine, hydrolysis yields acetaldehyde (B116499) and ethylamine (B1201723). This reaction is typically carried out in the presence of water and is often catalyzed by acid.

The acid-catalyzed hydrolysis of N-ethylideneethanamine proceeds through the following steps:

Protonation: The imine nitrogen is protonated by an acid, forming an iminium ion. This step increases the electrophilicity of the imine carbon.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the iminium ion.

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, forming a carbinolamine intermediate.

Elimination of Amine: The protonated amino group is a good leaving group and is eliminated as ethylamine.

Deprotonation: The resulting protonated carbonyl compound (protonated acetaldehyde) loses a proton to yield acetaldehyde.

This reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions. chemistrysteps.com An excess of water will drive the reaction towards the hydrolysis products.

The C=N double bond of N-ethylideneethanamine can be reduced to a C-N single bond, converting the imine into a secondary amine, specifically diethylamine. This transformation is a valuable synthetic route for the preparation of amines. A variety of reducing agents can be employed for this purpose.

Common methods for the reduction of imines include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel.

Hydride Reducing Agents: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for reducing imines. libretexts.org Sodium cyanoborohydride (NaBH₃CN) is a milder and more selective reagent that is particularly useful for reductive amination, a process where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent to form an amine in one pot. youtube.commasterorganicchemistry.com

| Reducing Agent | Typical Reaction Conditions | Notes |

|---|---|---|

| H₂/Pd, Pt, or Ni | Pressurized H₂ gas, various solvents | Effective but requires specialized equipment. |

| Sodium borohydride (NaBH₄) | Methanol or ethanol as solvent | A common and convenient laboratory reagent. |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | A very powerful reducing agent, must be used with caution. |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH control often necessary | Selective for the reduction of the iminium ion in reductive amination. masterorganicchemistry.com |

The oxidation of imines is less commonly discussed than their reduction or hydrolysis but can lead to a variety of products depending on the oxidizing agent and reaction conditions. Oxidation can occur at the C=N double bond or at adjacent carbon atoms.

Possible oxidation products of N-ethylideneethanamine include:

Oxaziridines: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the C=N double bond to form an oxaziridine, a three-membered ring containing oxygen, nitrogen, and carbon.

Amides: Under certain oxidative conditions, the imine can be cleaved to form an amide.

Nitrones: If the carbon atom adjacent to the imine nitrogen has a hydrogen atom, oxidation can lead to the formation of a nitrone.

The specific outcome of the oxidation of N-ethylideneethanamine is highly dependent on the chosen oxidant and the control of the reaction parameters.

Rearrangement and Isomerization Reactions

Enamine Tautomerism and Reactivity

N-ethylideneethanamine, an imine possessing hydrogen atoms on the α-carbon (the carbon atom adjacent to the carbon of the C=N double bond), exists in equilibrium with its structural isomer, a form known as an enamine. This constitutional isomerism is a type of tautomerism referred to as imine-enamine tautomerism. thieme.de It is the nitrogen analog of the more commonly known keto-enol tautomerism. wikipedia.orgrsc.org The equilibrium involves the migration of a proton from the α-carbon to the nitrogen atom, with a concurrent shift of the double bond from C=N to C=C.

The tautomeric equilibrium can be catalyzed by either acids or bases. rsc.org

Base-catalyzed mechanism: A base removes a proton from the α-carbon to form a resonance-stabilized carbanion, which is then protonated on the nitrogen atom to yield the enamine.

Acid-catalyzed mechanism: An acid protonates the nitrogen atom, making the α-protons more acidic. A weak base then removes an α-proton to give the enamine.

The enamine tautomer, (E/Z)-N-ethyl-ethen-1-amine, exhibits significantly different reactivity compared to the imine form. Due to the lone pair of electrons on the nitrogen atom being in conjugation with the C=C double bond, the α-carbon of the enamine is electron-rich and thus strongly nucleophilic. wikipedia.org This enhanced nucleophilicity makes the enamine tautomer a key reactive intermediate in various organic syntheses, acting as a carbon-based nucleophile in reactions like alkylations and acylations, similar to the reactivity of enamines derived from secondary amines. wikipedia.orgnih.gov While tautomerizable imines and true enamines share similar reactivity, minor structural differences can lead to different reaction outcomes. nih.gov

| Property | Imine Form (N-ethylideneethanamine) | Enamine Form ((E/Z)-N-ethyl-ethen-1-amine) |

|---|---|---|

| Structure | CH₃-CH=N-CH₂-CH₃ | CH₂=CH-NH-CH₂-CH₃ |

| Key Functional Group | Imine (C=N) | Enamine (C=C-N) |

| Primary Reactive Site | Electrophilic Carbon (of C=N) | Nucleophilic α-Carbon (of C=C) |

| Typical Reactivity | Acts as an electrophile, susceptible to attack by nucleophiles at the imine carbon. | Acts as a carbon-centered nucleophile, reacting with various electrophiles. wikipedia.org |

Geometric Isomerization (E/Z)

The carbon-nitrogen double bond (C=N) in N-ethylideneethanamine is rigid, preventing free rotation. This rigidity gives rise to the possibility of geometric isomerism, where different spatial arrangements of the substituents around the double bond result in distinct stereoisomers. These isomers are designated using the E/Z notation system, which is based on the Cahn-Ingold-Prelog (CIP) priority rules. pressbooks.publibretexts.org

To assign the configuration, the substituents on each atom of the double bond are ranked by priority based on atomic number. libretexts.orgchemguide.co.uk

On the Carbon Atom: The methyl group (-CH₃) has a higher priority than the hydrogen atom (H) because the atomic number of carbon is greater than that of hydrogen.

On the Nitrogen Atom: The ethyl group (-CH₂CH₃) has a higher priority than the nitrogen's lone pair of electrons.

The isomers are then defined as:

(Z)-N-ethylideneethanamine: The higher-priority groups (methyl and ethyl) are on the same side (Zusammen) of the C=N double bond. chemguide.co.uk

(E)-N-ethylideneethanamine: The higher-priority groups (methyl and ethyl) are on opposite sides (Entgegen) of the C=N double bond. chemguide.co.uk

Interconversion between the E and Z isomers, known as geometric isomerization, can be induced by the input of energy, typically through thermal or photochemical methods. nih.gov Photocatalyzed isomerization, for instance, can proceed via an energy transfer mechanism to enable the selective formation of a specific isomer under mild conditions. rsc.org

| Atom of C=N Bond | Substituent | Priority | Reason |

|---|---|---|---|

| Carbon | -CH₃ | High | Atomic number of C > H. pressbooks.pub |

| -H | Low | ||

| Nitrogen | -CH₂CH₃ | High | A bonded group has priority over a lone pair. |

| Lone Pair | Low |

Role in Multi-component Reactions

N-ethylideneethanamine serves as a pivotal intermediate in multi-component reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion, incorporating the majority of the atoms from the reactants into the final structure. jocpr.comnih.gov

In the context of MCRs, N-ethylideneethanamine is typically not added as a starting material but is formed in situ through the condensation of its constituent precursors: ethylamine and acetaldehyde. nih.gov Once formed, the imine intermediate can participate in a variety of transformations, acting as a key building block for the construction of complex molecules. mdpi.com

The reactivity of the in situ-generated N-ethylideneethanamine in MCRs is twofold:

As an Electrophile: The imine form can be activated by protonation, making the imine carbon highly electrophilic and susceptible to attack by various nucleophiles, a key step in reactions like the Mannich and Petasis reactions. jocpr.comnih.gov

As a Nucleophile: Through its enamine tautomer, it can act as a carbon-centered nucleophile, as discussed previously. This reactivity is harnessed in reactions where the α-position of the original aldehyde needs to be functionalized.

The specific role of the N-ethylideneethanamine intermediate depends on the other components present in the reaction mixture and the reaction conditions. Its transient formation and subsequent reaction are central to the efficiency and molecular diversity achievable through MCRs.

| Reaction Name | Typical Components | Role of Imine Intermediate (e.g., N-ethylideneethanamine) |

|---|---|---|

| Mannich Reaction | Aldehyde, Amine, and a Carbonyl Compound (with an α-H) | The imine (or iminium ion) acts as the electrophile, which is attacked by the enol or enolate of the carbonyl compound. nih.gov |

| Povarov Reaction | Aldehyde, Amine, and an Alkene (dienophile) | The imine, formed in situ, acts as a component in a [4+2] cycloaddition (aza-Diels-Alder) reaction. nih.gov |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, and Isocyanide | The imine is formed and protonated, then attacked by the isocyanide nucleophile in a key step of this four-component reaction. nih.govnih.gov |

| Petasis (Borono-Mannich) Reaction | Aldehyde, Amine, and a Vinyl- or Aryl-boronic Acid | The imine intermediate reacts with the boronic acid, which serves as the nucleophilic component. nih.gov |

Theoretical and Computational Chemistry Studies of N Ethylideneethanamine

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds in N-ethylideneethanamine are fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are instrumental in elucidating these characteristics, especially when the molecule is part of more complex systems.

Density Functional Theory has become a principal method for studying the electronic structure of molecules like N-ethylideneethanamine, particularly in the context of its coordination to metal centers. mdpi.com DFT studies on bis(N-ethylideneethanamine)ruthenium(II) porphyrin complexes have provided significant insights into the nature of the metal-ligand bond. mdpi.comacs.org

In these complexes, the N-ethylideneethanamine ligand acts as a classic π-donating ligand. acs.org Molecular Orbital (MO) analysis reveals that the π-lone-pairs on the nitrogen atoms of the ligands overlap with the d-orbitals of the ruthenium center, indicating N-to-Ru π-donation. mdpi.com This interaction is crucial in dictating the conformational preferences of the complex. acs.org The bonding is further described by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding the molecule's reactivity. mdpi.com DFT calculations are also employed to validate electron density maps and analyze hydrogen-bonding networks in related structures.

Various functionals are used in these calculations to approximate the exchange-correlation energy, with the choice of functional impacting the results.

Table 1: DFT Functionals Used in Studies of Imine and Amide Systems This table is interactive. Click on the headers to sort.

| Functional | Type | Description |

|---|---|---|

| B3LYP | Hybrid GGA | A popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. journals.co.za |

| OLYP | GGA | A gradient-corrected functional combining the OPTX exchange functional with the LYP correlation functional. mdpi.com |

| PW91 | GGA | The Perdew-Wang 1991 gradient-corrected functional. mdpi.com |

| M06-2X | Hybrid Meta-GGA | A high-nonlocality functional with a large amount of Hartree-Fock exchange, suitable for thermodynamic property calculations. mdpi.com |

Ab initio methods, which are based on first principles without empirical parameters, serve as a fundamental approach for studying molecular properties. journals.co.za These calculations are used to determine rotational barriers, optimize ground state geometries, and analyze electronic structures in molecules containing amide and imine functionalities. journals.co.zabas.bg

Methodologies often involve geometry optimization scans where a specific dihedral angle is systematically rotated to map the potential energy surface. journals.co.za The energy difference between the optimized ground state conformation and the highest-energy transition state conformation provides the rotational barrier. journals.co.zamdpi.com The level of theory and the basis set used are critical for accuracy. For instance, calculations may be performed at the Hartree-Fock (HF) level or incorporate electron correlation through methods like Møller-Plesset perturbation theory (MP2), often with basis sets like 6-31G* or 6-311++G** to achieve reliable results. bas.bgrsc.org

Conformational Analysis and Stability

The three-dimensional structure of N-ethylideneethanamine and the relative stability of its different spatial arrangements (conformers) are key determinants of its physical and chemical properties.

Computational chemistry is the primary tool for predicting the stable isomers and the energy barriers to rotation around single bonds in molecules like N-ethylideneethanamine. nih.gov The process involves using methods like DFT to perform geometry optimizations for various possible conformers (e.g., cis/trans or syn/anti isomers) to identify local minima on the potential energy hypersurface. rsc.orgnih.gov

The energy barriers separating these stable isomers are calculated by locating the transition state for the rotation. journals.co.za This is the saddle point on the energy surface connecting two minima. The difference in Gibbs free energy (ΔG≠) between the ground state conformer and the transition state defines the rotational barrier. mdpi.com While specific computational studies detailing the stable isomers and rotational barriers for isolated N-ethylideneethanamine were not prominent in the surveyed literature, the established methodologies are routinely applied to similar imine and amide systems to understand their conformational dynamics. journals.co.zamdpi.comrsc.org

Reaction Pathway Elucidation

Understanding the step-by-step mechanism of a chemical reaction is crucial for controlling its outcome. Computational studies can map out the entire energy landscape of a reaction, including transient intermediates and high-energy transition states.

The characterization of transition states is a cornerstone of computational reaction pathway analysis. DFT calculations are used to locate the geometry of these high-energy structures that connect reactants to products. mdpi.com For instance, in studies of cycloaddition reactions involving imine-like molecules, the electronic structure of the transition state is carefully analyzed to understand the factors controlling the reaction's activation barrier. mdpi.com Similarly, DFT has been used to derive plausible catalytic cycles where imine derivatives are involved, which inherently requires the characterization of all intermediates and transition states along the pathway.

Energy Profiles of Reactions

A critical aspect of understanding the chemical behavior of N-ethylideneethanamine would be the computational modeling of its reaction energy profiles. This involves mapping the potential energy surface for various chemical transformations, identifying transition states, and calculating activation energies. Key reactions for which energy profiles would be insightful include, but are not limited to, tautomerization, hydrolysis, and cycloaddition reactions.

Such studies would typically employ quantum mechanical methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory or Coupled Cluster methods). The resulting energy profiles would provide valuable data on reaction kinetics and mechanisms, elucidating the feasibility and pathways of different transformations. For instance, the tautomeric equilibrium between N-ethylideneethanamine and its enamine isomer, if any, could be quantitatively assessed. However, at present, there are no published computational studies providing these energy profiles for N-ethylideneethanamine.

Prediction of Spectroscopic Parameters (Theoretical Framework)

Computational methods are routinely used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational means is a well-established technique. Methods such as Gauge-Including Atomic Orbital (GIAO) are commonly used in conjunction with DFT to calculate the isotropic magnetic shielding constants of nuclei, which are then converted to chemical shifts.

For N-ethylideneethanamine, theoretical calculations would predict the 1H and 13C chemical shifts for each unique atomic environment within the molecule. These predicted values, when compared to experimental data, can help in the definitive assignment of NMR signals and confirm the molecular structure. A data table of predicted chemical shifts would be a standard output of such a study. Unfortunately, no such theoretical NMR data for N-ethylideneethanamine has been found in the surveyed literature.

Theoretical Vibrational Frequencies (IR/Raman)

Computational chemistry also allows for the prediction of vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations are typically performed at the same level of theory as geometry optimization, often using DFT methods. The output includes the frequencies of the fundamental vibrational modes, their corresponding intensities (for IR) or scattering activities (for Raman), and a description of the atomic motions for each mode.

A theoretical vibrational analysis of N-ethylideneethanamine would provide a predicted IR and Raman spectrum. This would be invaluable for interpreting experimental spectra and assigning specific vibrational modes to functional groups within the molecule, such as the C=N imine stretch, C-H stretches, and various bending modes. A detailed data table summarizing the calculated frequencies and their assignments would be a key component of this research. As with the other computational aspects, specific theoretical vibrational frequency data for N-ethylideneethanamine is not currently available in published research.

Advanced Spectroscopic and Structural Elucidation Methodologies for N Ethylideneethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For N-ethylideneethanamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide an unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of N-ethylideneethanamine is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule. The predicted chemical shifts (δ) are influenced by the electronegativity of the nitrogen atom and the electronic environment of the imine group.

Ethylidene Group (CH₃CH=): The methyl protons (H¹) are expected to appear as a doublet, coupled to the single methine proton. The methine proton (H²) would appear as a quartet, coupled to the three methyl protons. The methine proton is significantly deshielded due to its position on the C=N double bond.

Ethanamine Group (=NCH₂CH₃): The methylene (B1212753) protons (H³) adjacent to the nitrogen are deshielded and would appear as a quartet, coupled to the neighboring methyl protons. The terminal methyl protons (H⁴) of the ethyl group are in a more shielded, alkane-like environment and would appear as a triplet, coupled to the methylene protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display four signals, one for each of the four non-equivalent carbon atoms. The chemical shifts are highly dependent on the hybridization and proximity to the electronegative nitrogen atom. The imine carbon (C²) is expected to be the most downfield signal. compoundchem.comlibretexts.org

Predicted ¹H and ¹³C NMR Data for N-ethylideneethanamine

| Assignment | Label | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| CH₃-CH= | C¹/H¹ | 1.8 - 2.1 | Doublet (d) | 18 - 25 |

| CH₃-CH= | C²/H² | 7.5 - 8.0 | Quartet (q) | 160 - 170 |

| =N-CH₂-CH₃ | C³/H³ | 3.2 - 3.6 | Quartet (q) | 50 - 60 |

| =N-CH₂-CH₃ | C⁴/H⁴ | 1.1 - 1.4 | Triplet (t) | 12 - 18 |

To confirm the assignments made from 1D NMR spectra and to establish the connectivity between different parts of the molecule, 2D NMR experiments are indispensable. youtube.comsdsu.eduemerypharma.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton couplings within the molecule. sdsu.edu Key expected correlations (cross-peaks) would be observed between:

H¹ and H² (connecting the ethylidene methyl and methine protons).

H³ and H⁴ (connecting the ethanamine methylene and methyl protons). The absence of a cross-peak between H² and H³ would confirm the presence of the nitrogen atom separating the two fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. emerypharma.com It provides a definitive link between the proton signals and the carbon signals they are attached to. The expected correlations would be:

H¹ with C¹

H² with C²

H³ with C³

H⁴ with C⁴

H¹ (methyl) to C² (imine carbon).

H² (methine) to C³ (methylene carbon).

H³ (methylene) to C² (imine carbon).

H⁴ (methyl) to C³ (methylene carbon).

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing critical information about the functional groups present.

Infrared (IR) spectroscopy is particularly useful for identifying key functional groups. The IR spectrum of N-ethylideneethanamine would be characterized by the presence of a strong C=N stretching vibration, a feature characteristic of imines. msu.eduresearchgate.net

Predicted Infrared (IR) Absorption Bands for N-ethylideneethanamine

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| C-H Stretch (sp³) | 2850 - 3000 | Strong | From the methyl and methylene groups. specac.com |

| C-H Stretch (sp²) | 3000 - 3100 | Medium | From the methine proton on the C=N bond. libretexts.org |

| C=N Stretch | 1640 - 1690 | Strong to Medium | The characteristic absorption for an imine functional group. msu.edu |

| C-N Stretch | 1020 - 1250 | Medium to Weak | For the aliphatic C-N single bond. orgchemboulder.com |

Raman spectroscopy, which relies on inelastic scattering of light, is a complementary technique to IR spectroscopy. jst.go.jpnih.gov It is particularly effective for detecting vibrations of non-polar or symmetric bonds. The C=N double bond of an imine, while IR active, should also produce a distinct and often strong signal in the Raman spectrum, typically in a similar region to the IR absorption (1640-1690 cm⁻¹). researchgate.netkoreascience.kr Raman spectroscopy is also advantageous for studying reactions in aqueous media, as water is a weak Raman scatterer. koreascience.kr This makes it a powerful tool for in-line monitoring of imine synthesis. researchgate.net

Mass Spectrometry (MS) Fragmentation Studies

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions. For N-ethylideneethanamine (molar mass: 85.15 g/mol ), the molecular ion peak (M⁺) would be expected at m/z = 85. As an odd-electron species containing one nitrogen atom, it adheres to the nitrogen rule (odd molecular weight).

The primary fragmentation pathway for aliphatic imines and amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This cleavage results in the formation of a stable, resonance-stabilized cation.

Two principal alpha-cleavage pathways are predicted for N-ethylideneethanamine:

Cleavage of the C³-C⁴ bond: Loss of a methyl radical (•CH₃, mass 15) from the ethanamine side would generate a prominent fragment ion at m/z = 70.

Cleavage of the C¹-C² bond: Loss of a methyl radical (•CH₃, mass 15) from the ethylidene side would generate a fragment ion at m/z = 70. This pathway leads to the same mass as the first.

Cleavage of the N-C³ bond: Loss of an ethyl radical (•CH₂CH₃, mass 29) would result in a fragment ion at m/z = 56.

The most stable and thus most abundant fragment (the base peak) is often the one resulting from the loss of the largest alkyl group via alpha-cleavage. However, other fragmentations are also possible.

Predicted Mass Spectrometry Fragmentation Data for N-ethylideneethanamine

| Predicted m/z | Ion Formula | Proposed Identity/Origin |

|---|---|---|

| 85 | [C₅H₁₁N]⁺• | Molecular Ion (M⁺•) |

| 70 | [C₄H₈N]⁺ | Alpha-cleavage: [M - CH₃]⁺ |

| 56 | [C₃H₆N]⁺ | Cleavage of N-C bond: [M - C₂H₅]⁺ |

| 42 | [C₂H₄N]⁺ | Further fragmentation |

Elucidation of Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In electron ionization (EI) mass spectrometry, the N-ethylideneethanamine molecule would be bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The fragmentation of the molecular ion provides a unique fingerprint that aids in its identification.

The fragmentation of aliphatic imines like N-ethylideneethanamine is primarily dictated by the stability of the resulting carbocations and radical species. The most characteristic fragmentation pathway for imines, similar to amines and ethers, is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage results in the formation of a resonance-stabilized iminium cation.

For N-ethylideneethanamine (C4H9N, molecular weight: 71.12 g/mol ), the following fragmentation pathways are anticipated:

α-Cleavage: The most probable fragmentation involves the loss of a methyl radical (•CH3) from the ethyl group attached to the nitrogen atom, leading to the formation of a stable iminium cation at m/z 56. This ion is often the base peak in the mass spectrum of such imines.

Loss of an Ethyl Radical: Cleavage of the bond between the nitrogen and the ethylidene group could result in the loss of an ethyl radical (•CH2CH3), generating a fragment ion at m/z 42.

Loss of a Hydrogen Atom: The molecular ion can also lose a hydrogen atom to form an [M-1]+ ion at m/z 70.

Further Fragmentation: The primary fragment ions can undergo further fragmentation, leading to smaller ions observed in the spectrum. For instance, the ion at m/z 56 could lose an ethylene (B1197577) molecule (C2H4) to produce an ion at m/z 28.

The predicted fragmentation pattern provides valuable structural information. The presence of a prominent peak at m/z 56 would be a strong indicator of the N-ethylideneethanamine structure.

Table 1: Predicted Mass Spectrometry Fragmentation Data for N-ethylideneethanamine

| m/z | Proposed Fragment Ion | Formula | Notes |

| 71 | Molecular Ion | [C4H9N]•+ | Parent ion |

| 70 | [M-H]+ | [C4H8N]+ | Loss of a hydrogen atom |

| 56 | [M-CH3]+ | [C3H6N]+ | α-cleavage, likely base peak |

| 42 | [M-C2H5]+ | [C2H4N]+ | Cleavage of the N-ethylidene bond |

| 28 | [C3H6N - C2H4]+ | [CH2N]+ | Secondary fragmentation |

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms of a crystalline solid, detailed information about the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions can be obtained.

Single-Crystal X-ray Diffraction Principles

Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous determination of a compound's solid-state structure. The fundamental principle of SCXRD is Bragg's Law, which relates the wavelength of the incident X-rays, the angle of diffraction, and the distance between the crystal lattice planes. nih.gov

To perform a single-crystal XRD experiment, a high-quality single crystal of N-ethylideneethanamine would be required. This crystal, typically less than 1 mm in any dimension, is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The positions and intensities of the diffracted spots are then used to calculate an electron density map of the crystal, from which the atomic positions can be determined and the molecular structure can be modeled.

Table 2: Illustrative Single-Crystal XRD Data for an Analogous Imine Compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 6.1234(2) Å, b = 12.3456(4) Å, c = 15.6789(5) Å |

| Bond Length (C=N) | 1.275(2) Å |

| Bond Angle (C-N=C) | 121.5(1)° |

Note: The data in this table is for an illustrative analogous imine compound and not for N-ethylideneethanamine. researchgate.net

Such data would provide definitive proof of the structure of N-ethylideneethanamine in the solid state, revealing details about its conformation and how the molecules pack together in the crystal lattice.

Powder X-ray Diffraction Applications

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze crystalline materials in a powdered or polycrystalline form. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a bulk sample. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

The primary applications of PXRD in the characterization of N-ethylideneethanamine would include:

Phase Identification: The PXRD pattern of a crystalline solid is a unique fingerprint. By comparing the experimental pattern of a synthesized batch of N-ethylideneethanamine to a reference pattern (either calculated from single-crystal data or from a standard database), its identity and purity can be confirmed.

Polymorph Screening: Many organic compounds can exist in different crystalline forms, known as polymorphs, which can have different physical properties. PXRD is a crucial tool for identifying and distinguishing between different polymorphs of N-ethylideneethanamine.

Determination of Crystallinity: PXRD can be used to assess the degree of crystallinity of a sample. A highly crystalline sample will produce a pattern with sharp, well-defined peaks, whereas an amorphous or poorly crystalline sample will show broad, diffuse features.

Monitoring Solid-State Reactions: PXRD can be used to follow the progress of solid-state reactions involving N-ethylideneethanamine, by observing the appearance of new diffraction peaks corresponding to the products and the disappearance of peaks from the reactants.

For instance, in the synthesis of imine-bearing ZnO nanoparticle thin films, XRD analysis was used to confirm the hexagonal wurtzite structure of the nanoparticles. nih.gov This demonstrates the utility of PXRD in characterizing materials containing imine functionalities.

Electron Microscopy and Diffraction Techniques (e.g., TEM, SEM, EELS)

Electron microscopy techniques utilize a beam of electrons to generate high-resolution images of a sample's morphology and structure. These techniques offer significantly higher magnification and resolution than light microscopy, enabling the visualization of nanoscale features.

Application in Material Characterization

Scanning Electron Microscopy (SEM) would be used to study the surface topography and morphology of solid N-ethylideneethanamine. In SEM, a focused beam of electrons is scanned across the sample's surface, and the resulting secondary or backscattered electrons are detected to form an image. jeolusa.com SEM could reveal the particle size, shape, and surface texture of N-ethylideneethanamine powders or crystals.

Transmission Electron Microscopy (TEM) provides information about the internal structure of a material. For TEM analysis, a thin sample of N-ethylideneethanamine (typically less than 100 nm thick) would be required, through which a beam of electrons is transmitted. thermofisher.com The transmitted electrons are then focused to form an image. TEM could be used to investigate the crystal structure, defects, and morphology of N-ethylideneethanamine at the nanoscale. Electron diffraction patterns obtained in the TEM can also provide information about the crystal structure.

Electron Energy Loss Spectroscopy (EELS) is an analytical technique that is often coupled with TEM. EELS analyzes the energy distribution of electrons that have passed through the sample. The energy loss of these electrons provides information about the elemental composition and chemical bonding within the sample. wikipedia.org EELS would be particularly useful for elemental mapping, confirming the distribution of carbon and nitrogen within a sample of N-ethylideneethanamine, and for probing the electronic structure of the C=N double bond. The high sensitivity of EELS to light elements makes it a valuable tool for the analysis of organic compounds. nih.gov

Table 3: Application of Electron Microscopy and Diffraction Techniques for N-ethylideneethanamine Characterization

| Technique | Information Obtained | Potential Application for N-ethylideneethanamine |

| SEM | Surface topography, morphology, particle size and shape | Characterizing the morphology of crystalline or powdered N-ethylideneethanamine. |

| TEM | Internal structure, crystal structure, defects, morphology | Visualizing the crystal lattice and identifying any structural defects in N-ethylideneethanamine samples. |

| EELS | Elemental composition, chemical bonding, electronic structure | Confirming the elemental composition (C, N) and studying the electronic properties of the imine functional group. |

Applications of N Ethylideneethanamine in Synthetic Organic Chemistry and Materials Science

Building Block in Complex Molecule Synthesis

The inherent reactivity of the imine group makes N-ethylideneethanamine a versatile component in the construction of more complex molecular architectures, including secondary amines and heterocyclic systems. nih.govbeilstein-journals.org

The carbon-nitrogen double bond in N-ethylideneethanamine can be readily reduced to a single bond, providing a direct route to secondary amines. This transformation is a fundamental reaction in organic synthesis. The reduction of the imine functionality, typically through catalytic hydrogenation or with chemical reducing agents like sodium borohydride, converts N-ethylideneethanamine into the corresponding symmetric secondary amine, diethylamine. This method represents an operationally simple approach for synthesizing secondary amines from readily available primary amines via a deaminative coupling method that proceeds through an imine intermediate. nih.gov

Table 1: Reduction of N-ethylideneethanamine

| Reactant | Product | Transformation |

|---|

Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry and natural products. nih.govnih.gov The imine group in N-ethylideneethanamine serves as a key functional handle for constructing these ring systems. Aldimines can participate in cyclocooligomerization reactions with 1,3-dienes to produce unsaturated nitrogenous heterocycles, such as those with eight- or fourteen-membered rings. researchgate.net Furthermore, imines and their precursor primary amines are used in condensation reactions with other bifunctional molecules to yield a wide array of N-heterocycles. sysrevpharm.org The electrophilic carbon and nucleophilic nitrogen of the imine group allow for participation in various cycloaddition and annulation reactions, making it a valuable synthon for building diverse heterocyclic frameworks. organic-chemistry.org

Ligand Design and Coordination Chemistry

The lone pair of electrons on the azomethine nitrogen atom in N-ethylideneethanamine allows it to function as a ligand, coordinating to metal ions to form stable complexes. nih.gov

N-ethylideneethanamine is itself a simple Schiff base. Schiff bases are a critical class of ligands in coordination chemistry, synthesized through the condensation of a primary amine with a carbonyl compound. nih.govnih.gov The resulting imine (or azomethine) group is the key feature that enables coordination with metal ions. nih.gov While N-ethylideneethanamine is a monodentate ligand, it serves as a model for more complex polydentate Schiff base ligands which can be synthesized from precursors like ethylenediamine (B42938). mocedes.orgijcmas.com These ligands are prized for their facile synthesis and electronic properties, which can be tuned by altering the amine and carbonyl precursors. nih.gov

Schiff base ligands readily form stable complexes with a wide range of transition metals. The coordination typically occurs through the nitrogen atom of the imine group. nih.gov Spectroscopic studies provide clear evidence of this interaction; for instance, the infrared (IR) spectrum of a Schiff base complex shows a shift in the C=N stretching frequency to a lower wavenumber compared to the free ligand, indicating the involvement of the azomethine nitrogen in coordination. mocedes.org

Research on analogous Schiff base systems has shown the formation of complexes with various metals, often resulting in well-defined geometries. For example, Schiff bases derived from ethylenediamine have been shown to form stable, non-electrolytic complexes with Co(II), Ni(II), and Hg(II), with proposed octahedral structures. mocedes.org Similar studies have reported the synthesis of octahedral complexes with Cu(II), Ni(II), Co(II), Zn(II), and Fe(II). ijcmas.comijcmas.com

Table 2: Examples of Metal Complexes with Related Schiff Base Ligands

| Metal Ion | Ligand Source | Proposed Geometry | M:L Ratio | Reference |

|---|---|---|---|---|

| Co(II), Ni(II), Hg(II) | Ethylenediamine + 4-methoxybenzaldehyde | Octahedral | 1:2 | mocedes.org |

Emerging Research Frontiers and Future Perspectives

Sustainable and Green Synthesis Innovations

The chemical industry's shift towards sustainability has spurred research into greener methods for synthesizing amines and imines. rsc.org The traditional synthesis of N-ethylideneethanamine, a condensation reaction between ethylamine (B1201723) and acetaldehyde (B116499), is being re-evaluated through the lens of green chemistry principles. masterorganicchemistry.com The goal is to minimize environmental impact by improving efficiency and reducing hazardous waste. rsc.org

Key areas of innovation in the sustainable synthesis of N-ethylideneethanamine include:

Eco-Friendly Solvents: Researchers are exploring the replacement of conventional volatile organic compounds with greener alternatives. Solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) are being investigated for similar amine synthesis processes due to their lower environmental impact. mdpi.com

Alternative Energy Sources: The use of microwave irradiation and ultrasonication is being explored to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods.

Atom Economy: The condensation reaction for imine formation is inherently atom-efficient, with water as the only byproduct. masterorganicchemistry.com Green synthesis strategies focus on maximizing this efficiency by ensuring high conversion rates and minimizing side reactions.

Renewable Feedstocks: A significant frontier is the use of bio-based starting materials. Both ethylamine and acetaldehyde can be derived from renewable resources like bio-ethanol, offering a pathway to a more sustainable production cycle.

Table 1: Green Chemistry Approaches for N-ethylideneethanamine Synthesis

| Principle | Innovation | Benefit |

| Safer Solvents | Use of bio-derived or less toxic solvents like 2-MeTHF and CPME. mdpi.com | Reduced environmental pollution and health hazards. |

| Energy Efficiency | Application of microwave or ultrasound-assisted synthesis. | Faster reaction times and lower energy consumption. |

| Renewable Feedstocks | Synthesis from bio-ethanol derived ethylamine and acetaldehyde. | Reduced reliance on fossil fuels and lower carbon footprint. |

| Catalysis | Employment of solid acid catalysts or biocatalysts in place of corrosive mineral acids. | Easier catalyst separation, reusability, and reduced corrosive waste streams. |

Advanced Catalytic Systems for N-ethylideneethanamine Transformations

Catalysis is central to the synthesis and subsequent reactions of N-ethylideneethanamine. Research is focused on developing more active, selective, and reusable catalysts. While its formation is typically catalyzed by mild acid, advanced systems are being developed for its transformations. libretexts.org

Innovations in this area include:

Heterogeneous Catalysts: To overcome the separation and corrosion issues associated with homogeneous acid catalysts (e.g., mineral acids), solid acid catalysts such as zeolites and ion-exchange resins are being investigated. These materials offer facile separation and potential for regeneration and reuse.

Lewis Acid Catalysis: Lewis acids like Zirconium(IV) chloride (ZrCl₄) have been shown to be effective catalysts for nucleophilic additions to other C-alkyl substituted aldimines, such as in aza-Henry reactions. nih.gov This opens avenues for exploring similar catalytic transformations for N-ethylideneethanamine.

Nanocatalysts: The use of metal nanoparticles supported on materials like silica or magnetic nanoparticles is a growing trend in catalysis for C-N coupling reactions. mdpi.com Such systems could be adapted for the hydrogenation of N-ethylideneethanamine to produce the corresponding secondary amine, offering high efficiency and easy magnetic separation of the catalyst.

Photocatalysis: Semiconductor photocatalysis represents a frontier approach where light energy can be used to drive chemical transformations, potentially enabling novel reaction pathways for imines under mild, environmentally friendly conditions. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid and accurate prediction of reaction outcomes, optimization of synthetic routes, and discovery of novel molecules. rjptonline.orgsesjournal.org For N-ethylideneethanamine, these computational tools offer significant potential.

Reaction Outcome and Yield Prediction: AI models, particularly neural networks, can be trained on vast datasets of chemical reactions to predict the products, yields, and selectivity of transformations involving N-ethylideneethanamine. rjptonline.orgeurekalert.org By inputting reactants and conditions, these models can forecast the most likely outcome, saving significant time and resources in the lab. chemai.io

Synthesis Planning: Computer-aided synthesis planning (CASP) tools use AI to devise synthetic routes. mdpi.com This includes both forward prediction (predicting products from reactants) and retrosynthetic analysis (working backward from a target molecule to identify potential starting materials), which can help in designing efficient pathways to N-ethylideneethanamine derivatives. mdpi.com

Optimization of Reaction Conditions: Machine learning algorithms can analyze complex relationships between various reaction parameters (e.g., temperature, solvent, catalyst, concentration) to recommend optimal conditions for maximizing yield and purity. chemai.io This is particularly useful for complex catalytic systems.

Discovery of Novel Reactivity: By analyzing patterns in chemical data, AI can help identify novel, previously unexplored reactions and catalytic systems for imines, accelerating the pace of discovery. nih.gov The use of graph transformer neural networks that incorporate 3D molecular information can lead to highly accurate predictions of properties like regioselectivity. digitellinc.com

Table 2: Applications of AI/ML in N-ethylideneethanamine Research

| Application Area | AI/ML Technique | Potential Impact |

| Forward Reaction Prediction | Sequence-to-sequence models, Molecular Transformers. mdpi.com | Accurately predicts the products and yields of N-ethylideneethanamine reactions, reducing experimental trial and error. |

| Condition Recommendation | Bayesian optimization, Reinforcement learning. | Identifies optimal temperature, solvent, and catalyst conditions for synthesis and transformations. chemai.io |

| Mechanism Interpretation | Analysis of electronic and steric parameters derived from quantum chemistry. eurekalert.org | Provides deeper insights into reaction mechanisms by correlating molecular features with observed reactivity. |

| New Reaction Discovery | Generative models, Unsupervised learning. | Proposes novel transformations and potential reactants for N-ethylideneethanamine. |

Exploration of Novel Reaction Pathways and Mechanisms

While the fundamental mechanism of imine formation is well-understood, ongoing research seeks to uncover more nuanced aspects and explore novel reaction pathways for N-ethylideneethanamine. The classic mechanism involves a two-part transformation: the nucleophilic addition of ethylamine to the acetaldehyde carbonyl group, followed by the elimination of water. chemistrysteps.com

The detailed steps of this reversible, acid-catalyzed reaction are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of ethylamine attacks the electrophilic carbonyl carbon of acetaldehyde. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine or hemiaminal. chemistrysteps.comresearchgate.net

Protonation of Hydroxyl Group: The oxygen of the carbinolamine's hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (water). masterorganicchemistry.comlibretexts.org

Elimination of Water: The lone pair on the adjacent nitrogen helps to expel the water molecule, forming a C=N double bond and a positively charged iminium ion. chemistrysteps.com

Deprotonation: A base (such as a water molecule or another amine molecule) removes a proton from the nitrogen, yielding the final, neutral N-ethylideneethanamine product. libretexts.org

Beyond this fundamental pathway, research is exploring reactions such as:

Aza-Henry (Nitro-Mannich) Reaction: This pathway involves the nucleophilic addition of a nitroalkane to the imine, forming a new carbon-carbon bond and producing a β-nitro amine, a valuable synthetic intermediate. nih.gov

Radical Reactions: Theoretical studies on the reaction of radicals with ethylamine suggest that hydrogen abstraction from the methylene (B1212753) group is a favorable pathway. vnu.edu.vn This provides a basis for exploring the reactivity of N-ethylideneethanamine with radical species, potentially leading to novel functionalization methods.

Organometallic Additions: The reaction of N-ethylideneethanamine with organometallic reagents like Grignard or organolithium compounds can be used to form new C-C bonds at the imine carbon.

Cycloaddition Reactions: The C=N double bond of N-ethylideneethanamine can participate in cycloaddition reactions, such as [2+2] or [3+2] cycloadditions, to form various nitrogen-containing heterocyclic compounds.

Role in Advanced Materials Development (excluding bio-related or clinical)

The unique properties of the imine (C=N) bond make N-ethylideneethanamine and related structures valuable building blocks for advanced materials, particularly in polymer science and porous materials.

Dynamic Covalent Chemistry: The formation of the imine bond is reversible. libretexts.org This characteristic is harnessed in dynamic covalent chemistry to create "smart" materials. Polymers containing imine linkages can exhibit self-healing properties, where broken bonds can reform under specific stimuli like heat or pH changes, restoring the material's integrity.

Vitrimers: Imines are key functional groups in the development of vitrimers, a class of plastics that combine the processability of thermoplastics with the mechanical robustness of thermosets. The reversible imine linkages allow the polymer network to be rearranged at elevated temperatures, enabling the material to be reshaped and recycled.

Porous Organic Frameworks: Imines are widely used as linkers in the synthesis of Covalent Organic Frameworks (COFs) and other porous materials. The condensation reaction between amine and aldehyde precursors can form highly ordered, crystalline, and porous networks. While N-ethylideneethanamine itself is a simple molecule, the underlying imine-forming reaction is fundamental to creating these advanced materials which have applications in gas storage, separation, and catalysis.

Polymer Synthesis: As a bifunctional molecule (containing a reactive C=N bond and alkyl groups), derivatives of N-ethylideneethanamine can be used as monomers or cross-linking agents in polymerization reactions to create novel polymers with tailored properties. Its precursor, ethylenediamine (B42938), is already a widely used building block in the synthesis of polymers like polyurethanes and dendrimers. wikipedia.org

Q & A

Q. What are the recommended safety protocols for handling Ethanamine, N-ethylidene in laboratory settings?

Researchers must wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact. Work should be conducted in a fume hood with proper ventilation. Waste must be segregated and disposed of via certified hazardous waste management services to prevent environmental contamination. Safety data sheets (SDS) for structurally similar amines emphasize avoiding inhalation and ensuring emergency eyewash/shower access .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- IR Spectroscopy : Look for N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹). Evidence from azido-ethanamine derivatives shows diagnostic peaks at 2091 cm⁻¹ (N₃ stretch) and 2829 cm⁻¹ (C-H) .

- NMR : In H-NMR, ethylidene protons (CH-CH=N) appear as a triplet near δ 1.2–1.5 ppm. Adjacent methyl groups may show singlet signals (e.g., δ 1.3 ppm for tert-butyl derivatives) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 252.1383 for azido derivatives) and fragmentation patterns confirm molecular weight and substituents .

Q. How can researchers access reliable thermochemical data for this compound, and what are the limitations of existing databases?

The NIST Chemistry WebBook provides enthalpy of formation (ΔfH°), entropy (ΔrS°), and reaction-free energy (ΔrG°) data. However, subscription fees may apply, and data accuracy depends on experimental validation. Researchers should cross-reference with primary literature and note that computational estimates may lack experimental verification .

Advanced Research Questions

Q. How should researchers design experiments to address discrepancies in reported synthetic yields of this compound derivatives?

- Controlled Replication : Repeat syntheses under standardized conditions (temperature, solvent purity, catalyst loading).

- Statistical Analysis : Apply ANOVA to compare yields across batches and identify outliers.

- In Situ Monitoring : Use techniques like HPLC or reaction calorimetry to track intermediate formation and side reactions. Reference methodologies from catalytic ring-closing reactions, where yield variations are attributed to trace moisture or oxygen .

Q. What methodological considerations are critical when employing this compound in catalytic ring-closing reactions, based on recent mechanistic studies?

- Catalyst Selection : Cobalt-porphyrin systems require inert atmospheres (argon/glovebox) to prevent oxidation.

- Substrate Scope : Test steric and electronic effects of substituents on reaction efficiency (e.g., electron-withdrawing groups may slow imine formation).

- Kinetic Studies : Use time-resolved spectroscopy to identify rate-determining steps, such as C-H activation or reductive elimination .

Q. How can computational chemistry tools like SHELX be optimized for modeling the molecular interactions of this compound in complex systems?

- Refinement Strategies : Use SHELXL for high-resolution crystallographic data to resolve disorder in ethylidene groups. Constraints (e.g., DFIX for bond lengths) improve model accuracy.

- Density Functional Theory (DFT) : Pair SHELX-refined structures with Gaussian calculations to validate electron density maps and hydrogen-bonding networks.

- Limitations : SHELX may struggle with low-resolution data; complementary tools like Olex2 or Phenix are recommended for macromolecular systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.